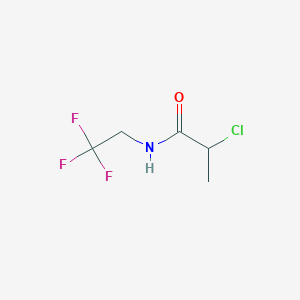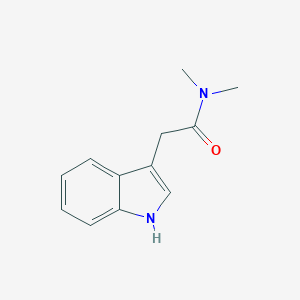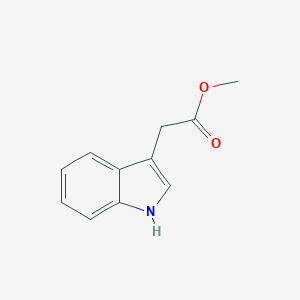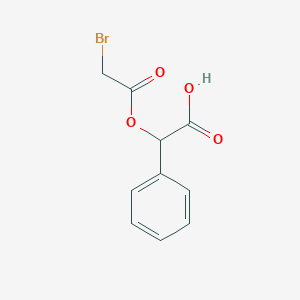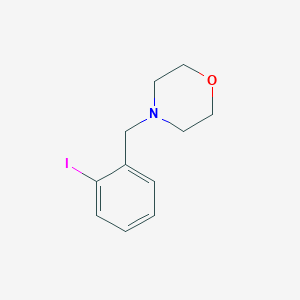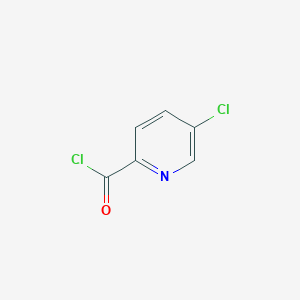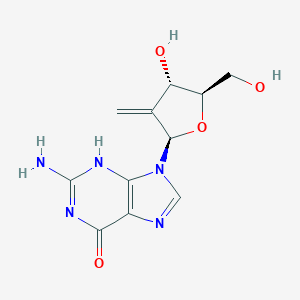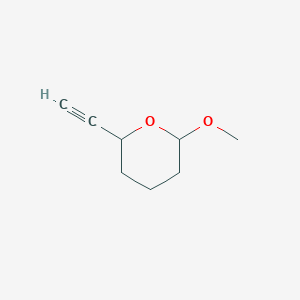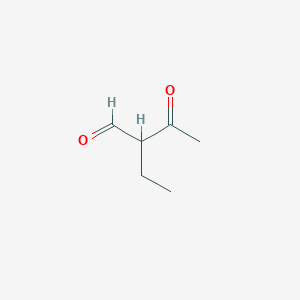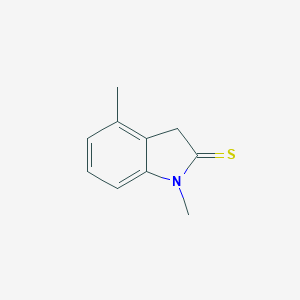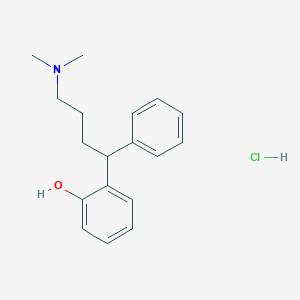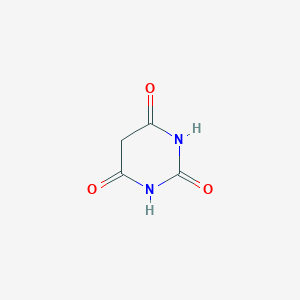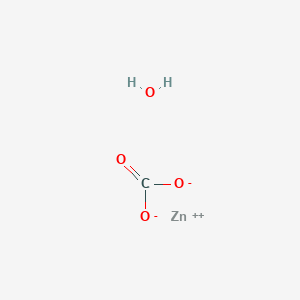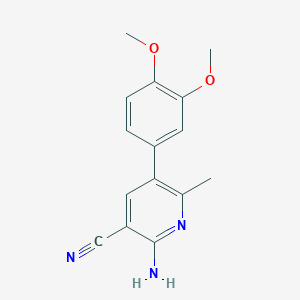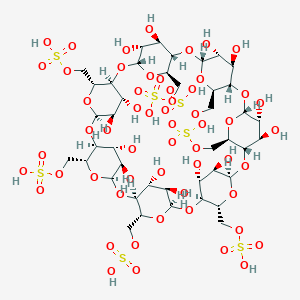
beta-Cyclodextrin sulfate
Übersicht
Beschreibung
Beta-cyclodextrin sulfate is a derivative of beta-cyclodextrin (beta-CD), which is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4 glycosidic bonds. The sulfated form of beta-cyclodextrin is characterized by the presence of sulfate groups, which confer a negative charge and enhance its water solubility. This modification also imparts unique properties to beta-cyclodextrin sulfate, making it an effective chiral selector for enantiomeric separations in capillary electrophoresis, as demonstrated in the separation of racemic terbutaline . Additionally, the interaction of beta-cyclodextrin with surfactants like sodium dodecyl sulfate (SDS) has been studied, revealing that beta-CD can influence the critical micelle concentration (CMC) of SDS, which is of interest in the field of analytical chemistry .
Synthesis Analysis
The synthesis of beta-cyclodextrin sulfate involves the reaction of beta-cyclodextrin with chlorosulfonic acid in a suitable solvent such as pyridine. This process results in the introduction of sulfate groups to the cyclodextrin molecule. The degree of sulfation can vary, leading to a polydisperse mixture of molecules with different degrees of substitution . The synthesis of sulfated beta-cyclodextrin is crucial for its application as a chiral selector in capillary electrophoresis, as it affects the binding constants and selectivity during the separation process .
Molecular Structure Analysis
The molecular structure of beta-cyclodextrin sulfate is characterized by the presence of multiple sulfate groups attached to the hydroxyl groups of the cyclodextrin ring. These modifications result in a more complex and polydisperse molecular structure compared to the parent beta-cyclodextrin. The sulfated derivatives are also amorphous, as indicated by powder X-ray diffraction studies . The molecular geometry of a doubly sulfur-bridged beta-cyclodextrin dimer has been elucidated through NMR and X-ray crystallography, providing insights into the "handcuff-like" appearance and trans-type linkage of the cyclodextrin units .
Chemical Reactions Analysis
Beta-cyclodextrin sulfate can participate in various chemical reactions due to its functional groups. For instance, it has been used as a catalyst in the multicomponent synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, showcasing its potential as a reusable catalyst in organic synthesis . The sulfated form of beta-cyclodextrin can also form inclusion complexes with other molecules, which is a key aspect of its function as a chiral selector in capillary electrophoresis .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-cyclodextrin sulfate are influenced by its degree of sulfation and the presence of amphiphilic groups. The compounds exhibit a range of hydrophile-lipophile balance (HLB) values, which affect their solubility and ability to form nanoparticles in different media . The introduction of sulfate groups enhances the water solubility of beta-cyclodextrin, which is important for its application in aqueous systems. The sulfated beta-cyclodextrin also exhibits antibacterial properties when crosslinked with cotton fabric and further improved with the coating of nanoparticles such as ZnO, TiO2, and Ag .
Wissenschaftliche Forschungsanwendungen
1. Cyclodextrin Structure and Potential in Drug Delivery Beta-cyclodextrins are recognized for their potential as pharmaceutical aids due to their ability to increase solubility and bioavailability of drugs. Notably, sulfobutyl ether beta-cyclodextrin, a modified variant, has shown promise in enhancing the safety and effectiveness of beta-cyclodextrins in drug delivery by addressing solubility and stability challenges in drug formulation. This review sheds light on the structure, properties, preparation techniques, and the wide-ranging applications of sulfobutyl ether beta-cyclodextrin inclusion complexes in drug delivery systems. It further delves into the utilization of molecular modeling techniques to explore the feasibility of forming stable inclusion complexes, thereby paving the way for a more rapid transition of these delivery systems into clinical settings (Das, Ghate, & Lewis, 2019).
2. Molecular Modeling in Cyclodextrins Cyclodextrins, including beta-cyclodextrin, are used extensively in drug delivery and the pharmaceutical industry. This comprehensive review examines the breadth of molecular modeling studies conducted on cyclodextrins to gain a deeper understanding of their structural, dynamic, and energetic characteristics. It employs scientific knowledge mapping tools to analyze research outputs, collaboration patterns, and shifts in research frontiers in the field of cyclodextrins. The review identifies key thematic clusters and highlights the most-used cyclodextrin molecules, preferred modeling tools, and hot research fields related to cyclodextrins (Zhao et al., 2016).
3. Sulfated Cyclodextrins in Capillary Electrophoresis This review discusses the pivotal role of sulfated cyclodextrins, including beta-cyclodextrin sulfate, in capillary electrophoretic separation of chiral analytes. Since their introduction in 1995, these anionic additives have demonstrated remarkable application universality across a broad spectrum of chiral compounds. The review emphasizes the minimal optimization required for successful separation and suggests the potential of sulfated cyclodextrins in developing a more universal, comprehensive separation strategy for chiral compounds. It explores the structure, migration properties, and separating power of sulfated cyclodextrins, proposing a pragmatic, comprehensive separation strategy based on their capabilities (Evans & Stalcup, 2003).
4. Versatile Applications in Various Industries This review explores the diverse applications of cyclodextrins, including beta-cyclodextrin, in various industries. Cyclodextrins, due to their unique property of forming host–guest type inclusion complexes, have a wide range of utilities in industries such as pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textile, and chemical industry. The review emphasizes the multidimensional changes in physical and chemical properties of molecules upon inclusion complexation in cyclodextrins, highlighting their commercial interest and potential solutions to scientific challenges (Sharma & Baldi, 2016).
5. Cyclodextrins as Drug Carrier Molecules Cyclodextrins, including beta-cyclodextrin, are recognized for their extensive applications in drug delivery and the pharmaceutical industry due to their ability to enhance the solubility, stability, safety, and bioavailability of drug molecules. This review delves into the structure, properties, and complexation abilities of cyclodextrins and their derivatives. It highlights their use in various drug delivery routes, including parenteral, oral, ophthalmic, and nasal, among others. The review emphasizes the potential of chemically modified cyclodextrins as high-performance drug carriers in drug delivery systems and discusses recent developments in this field (Rasheed, Ashok, & Sravanthi, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDAIKYFLAHSD-FOUAGVGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O56S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1695.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | beta-Cyclodextrin, sulfated sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20321 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
beta-Cyclodextrin, hydrogen sulfate, sodium salt | |
CAS RN |
120825-98-1, 37191-69-8 | |
| Record name | beta-Cyclodextrin, heptakis(hydrogen sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Cyclodextrin, hydrogen sulfate, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



